Capsiconiate

TRPV1 Pharmacology Pain

Capsiconiate (CAS 946572-73-2) is a coniferyl ester belonging to the capsiconinoid class of compounds, isolated from the fruits of *Capsicum baccatum* L. var.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
Cat. No. B1662994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapsiconiate
Synonyms8-methyl-6E-nonenoic acid 3-(4-hydroxy-3-methoxyphenyl)-2E-propen-1-yl ester
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)C=CCCCCC(=O)OCC=CC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C20H28O4/c1-16(2)9-6-4-5-7-11-20(22)24-14-8-10-17-12-13-18(21)19(15-17)23-3/h6,8-10,12-13,15-16,21H,4-5,7,11,14H2,1-3H3/b9-6+,10-8+
InChIKeyZEWSMOFWZCBFSU-OAMUUVBCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Capsiconiate: A Non-Pungent, Partial TRPV1 Agonist for Targeted Pain and Inflammation Research


Capsiconiate (CAS 946572-73-2) is a coniferyl ester belonging to the capsiconinoid class of compounds, isolated from the fruits of *Capsicum baccatum* L. var. *praetermissum* [1]. It is structurally characterized as (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-yl (6E)-8-methylnon-6-enoate, with a molecular formula of C₂₀H₂₈O₄ and a molecular weight of 332.44 g/mol [2]. Unlike the prototypical pungent capsaicinoids, capsiconiate exhibits a unique pharmacological profile as a partial agonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, with a reported EC₅₀ of 3.2 µM . This compound is recognized for its potential in studying TRPV1-mediated pathways, offering a distinct alternative to full agonists due to its reduced pungency and partial activation profile [3].

Why Capsiconiate Cannot Be Substituted with Generic Capsaicin or Capsiate in TRPV1 Studies


Generic substitution with other capsaicinoids or capsinoids is scientifically unsound due to fundamental differences in receptor activation and physiological effect profiles. Capsiconiate acts as a **partial agonist** of TRPV1, eliciting only **20% of the maximal response** compared to the full agonist capsaicin . In stark contrast, capsiate demonstrates full agonist activity comparable to capsaicin [1]. Furthermore, while capsaicin and capsiate exhibit anti-invasive activity in multiple human lung adenocarcinoma cell lines, capsiconiate **fails to suppress invasion** in any of these models [2]. These divergent pharmacological and functional characteristics mean that capsiconiate is not a drop-in replacement for capsaicin or capsiate; its use is specific to investigations where partial TRPV1 agonism, lack of pungency, or a distinct downstream signaling profile is the explicit experimental variable. Procurement decisions must therefore be guided by this unique functional fingerprint, not merely by class membership.

Quantitative Differentiation of Capsiconiate Against Capsaicin and Capsiate


Partial vs. Full TRPV1 Agonism: Efficacy of Capsiconiate Compared to Capsaicin

Capsiconiate is a partial agonist of the TRPV1 receptor, achieving only 20% of the maximal response elicited by the full agonist capsaicin. This functional difference is critical for applications where complete receptor activation is undesirable .

TRPV1 Pharmacology Pain Inflammation

Potency Comparison: Capsiconiate TRPV1 EC₅₀ vs. Dihydrocapsiconiate

In a direct head-to-head evaluation, capsiconiate (EC₅₀ = 3.2 µM) exhibits moderately higher potency for TRPV1 activation compared to its saturated analog, dihydrocapsiconiate (EC₅₀ = 4.2 µM) [1].

TRPV1 Pharmacology Structure-Activity Relationship

Pungency Profile: Qualitative Difference from Capsaicin and Quantitative Similarity to Capsiate

Unlike the highly pungent capsaicin, capsiconiate has been empirically determined to lack pungency. This property is qualitatively similar to capsiate but is achieved through a distinct chemical structure (coniferyl ester vs. vanillyl alcohol ester) [1].

Sensory Evaluation TRPV1 Natural Product Chemistry

Anti-Invasive Activity: Lack of Effect in Lung Adenocarcinoma Compared to Capsaicin and Capsiate

In a comparative study, both capsaicin and capsiate displayed significant anti-invasive activity in three human lung adenocarcinoma (LAC) cell lines. In direct contrast, capsiconiate failed to suppress invasion in any of the tested cell lines [1].

Oncology Metastasis Lung Adenocarcinoma Cell Invasion

Chemical Structure: Coniferyl Ester Core Differentiates Capsiconiate from Vanillyl-Based Capsaicin and Capsiate

Capsiconiate is characterized by a coniferyl ester core, which is structurally distinct from the vanillylamine core of capsaicin and the vanillyl alcohol core of capsiate. This fundamental structural difference underpins its unique partial agonism and lack of anti-invasive activity [1].

Natural Product Chemistry Structure-Activity Relationship

Primary Research Applications for Capsiconiate Based on Validated Differential Evidence


Investigating Partial TRPV1 Agonism in Pain and Inflammation Models

For studies where complete TRPV1 activation is a confounder (e.g., inducing tachyphylaxis or excessive calcium influx), capsiconiate is the preferred tool compound. Its partial agonist profile, eliciting only 20% of the maximal capsaicin response, allows researchers to modulate TRPV1 activity without triggering full downstream signaling cascades, a property not shared by capsaicin or capsiate . This makes it uniquely suited for exploring the therapeutic window of TRPV1 modulation in chronic pain and inflammation models where a gentler pharmacological intervention is hypothesized to be beneficial.

Negative Control for Anti-Metastasis Studies with Capsaicinoids

In oncology research, capsiconiate serves as a critical negative control. While both capsaicin and capsiate suppress invasion and metastasis in lung adenocarcinoma models, capsiconiate does not [1]. This allows for the dissection of anti-cancer pathways that are specific to vanillyl-based compounds, confirming that observed effects are not due to a general class property. Its use ensures the specificity of findings attributed to other capsaicinoid family members.

Structure-Activity Relationship (SAR) Studies of Non-Pungent TRPV1 Ligands

Capsiconiate's unique coniferyl ester core, compared to the vanillyl scaffolds of capsaicin and capsiate, makes it an essential reference compound for SAR studies aimed at decoupling TRPV1 activation from pungency [2]. By comparing its partial, non-pungent activity with that of full agonists, researchers can map the structural determinants of efficacy and sensory perception. Its lack of anti-invasive activity further provides a differentiated functional endpoint for such SAR campaigns, enabling the design of next-generation TRPV1 modulators with tailored profiles.

Comparative Pharmacology of Capsiconinoids vs. Capsinoids

When comparing the capsiconinoid and capsinoid subclasses, capsiconiate (EC₅₀ = 3.2 µM) is the optimal representative, offering a 1.3-fold potency advantage over its saturated analog, dihydrocapsiconiate (EC₅₀ = 4.2 µM) [3]. This difference is critical for experiments designed to elucidate the impact of the fatty acid chain's unsaturation on TRPV1 binding and activation kinetics. Selecting capsiconiate over dihydrocapsiconiate ensures the use of the more potent and pharmacologically relevant capsiconinoid for comparative studies against capsiate and other capsinoids.

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